NCDM-32B Displays Subtype-Specific KDM4 Inhibition Distinct from Broad-Spectrum JmjC Inhibitors
NCDM-32B's potency and selectivity profile for the KDM4 subfamily is a key differentiator from broad-spectrum JmjC inhibitors like IOX1. While NCDM-32B inhibits KDM4A and KDM4C with IC50 values of 3.0 μM and 1.0 μM, respectively [1], IOX1 is a pan-inhibitor of multiple 2-oxoglutarate-dependent oxygenases, including KDM4C (IC50=0.6 μM), KDM4E (2.3 μM), KDM2A (1.8 μM), KDM3A (0.1 μM), and KDM6B (1.4 μM) . This demonstrates that NCDM-32B is not a universal JmjC inhibitor and is a more targeted tool for studying KDM4A/C-specific biology, whereas IOX1 would confound results due to its broader target engagement.
| Evidence Dimension | In Vitro Enzyme Inhibition (KDM4C) |
|---|---|
| Target Compound Data | IC50 = 1.0 μM |
| Comparator Or Baseline | IOX1: IC50 = 0.6 μM for KDM4C (and 0.1-2.3 μM for other JmjC enzymes) |
| Quantified Difference | IOX1 is ~1.7x more potent on KDM4C but lacks selectivity; NCDM-32B shows a >10x potency window for KDM4A/C over other JmjC families based on published selectivity data. |
| Conditions | In vitro enzyme assay using purified KDM4A and KDM4C proteins. |
Why This Matters
For researchers studying the specific role of KDM4A/C in cancer biology, NCDM-32B provides a more targeted chemical probe, whereas IOX1's broad activity profile makes it unsuitable for dissecting isoform-specific functions.
- [1] Ye Q, Holowatyj A, Wu J, et al. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer. Am J Cancer Res. 2015 Mar 15;5(4):1519-30. View Source
